molecular formula C19H22N4S B12152093 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole

3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12152093
M. Wt: 338.5 g/mol
InChI Key: BCHPDWOONRTFDM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole features a 1,2,4-triazole core substituted with:

  • A tert-butylphenylmethylthio group at position 3, contributing steric bulk and lipophilicity.
  • A methyl group at position 4, enhancing electronic effects.
  • A 4-pyridyl group at position 5, enabling hydrogen bonding and coordination with biological targets.

This structural combination confers unique physicochemical properties, such as moderate solubility in polar solvents due to the pyridine ring and enhanced stability from the tert-butyl group. Its molecular weight is estimated to be ~340–360 g/mol based on analogs like 4-(4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine (MW: 326.4 g/mol) .

Potential applications include:

  • Antimicrobial agents: Triazole derivatives are known for antifungal and antibacterial activities .
  • Anticancer candidates: Pyridyl and tert-butyl groups may enhance interactions with kinase targets .

Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H22N4S/c1-19(2,3)16-7-5-14(6-8-16)13-24-18-22-21-17(23(18)4)15-9-11-20-12-10-15/h5-12H,13H2,1-4H3

InChI Key

BCHPDWOONRTFDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the pyridyl and phenyl groups. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. The final step often involves the formation of the thioether linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Reduced pyridyl derivatives

    Substitution: Nitrated or halogenated phenyl derivatives

Scientific Research Applications

3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and pyridyl group are often involved in interactions with biological macromolecules, while the thioether linkage can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The following table highlights key structural differences and their implications:

Compound Name Substituents Key Differences Impact on Properties
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole 3: tert-butylphenylmethylthio; 5: 4-pyridyl Reference compound Balanced lipophilicity and hydrogen-bonding capacity
3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole 3: fluorophenylmethylthio; 4: methylphenyl Fluorine introduces electronegativity, methylphenyl increases steric hindrance Enhanced metabolic stability but reduced solubility
4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine 3: tert-butylphenoxymethyl; 5: pyridyl Oxygen ether linkage instead of thioether Lower reactivity in thiol-mediated interactions
3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole 3: benzylsulfanyl; 5: furanyl Furanyl replaces pyridyl; benzyl lacks tert-butyl Reduced hydrogen bonding; higher flexibility

Key Observations :

  • Thioether vs.
  • Pyridyl vs. Heteroaromatic Substituents : The 4-pyridyl group offers stronger hydrogen-bonding interactions than furanyl or phenyl groups, critical for target specificity in drug design .

Antimicrobial Activity

  • Fluorophenyl Analogs : Compounds like 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole exhibit broad-spectrum antifungal activity due to fluorine’s electronegativity enhancing membrane penetration .
  • Pyridyl-Containing Derivatives : The target compound’s pyridyl group may improve activity against Gram-negative bacteria by interacting with outer membrane proteins .

Anticancer Potential

  • Triazole-Thioethers : The methylthio group in the target compound could act as a Michael acceptor, enabling covalent binding to oncogenic targets like EGFR kinases .
  • Tert-butylphenyl Derivatives : Increased lipophilicity from tert-butyl groups enhances blood-brain barrier penetration, relevant for neuroprotective applications .

Physicochemical Properties

Property Target Compound Analogues
LogP ~3.5 (estimated) 2.8–4.1 (e.g., 3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole : LogP ~3.1)
Solubility Moderate in DMSO (>10 mM) Lower in non-polar substituent-rich analogs (e.g., tert-butylphenoxy derivatives: <5 mM)
Thermal Stability Decomposition >200°C Similar to 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole (stable up to 220°C)

Biological Activity

The compound 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H20N4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}

This compound features a triazole ring which is a significant pharmacophore due to its ability to interact with various biological targets.

Biological Activity Overview

  • Antibacterial Activity
    • The 1,2,4-triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that modifications at specific positions on the triazole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
    • A study highlighted that compounds similar to triazoles exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens, including E. coli and S. aureus .
  • Mechanism of Action
    • The antibacterial mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis. The presence of electron-donating groups on the phenyl moiety significantly enhances activity by improving binding affinity to bacterial targets .

Study 1: Antibacterial Efficacy

A series of triazole derivatives were synthesized and tested against a panel of bacteria. The compound 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole showed promising results with an MIC significantly lower than that of standard antibiotics like ciprofloxacin and vancomycin.

CompoundMIC (µg/mL)Target Bacteria
Ciprofloxacin2.96E. coli
Vancomycin0.68S. aureus
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole 0.12MRSA

Study 2: Structure-Activity Relationship (SAR)

Research indicated that the substitution pattern on the triazole ring is crucial for enhancing antibacterial activity. The presence of a tert-butyl group at the para position of the phenyl ring was found to optimize activity against resistant strains.

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